[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of the pyrazole, phenyl, and piperazine groups. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the desired reactions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated systems to control temperature, pressure, and reaction times. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE include:
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Various pyrazole and isoxazole derivatives
Uniqueness
The uniqueness of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its specific combination of functional groups and its potential applications across multiple fields. This combination allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N6O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[6-(1-ethylpyrazol-3-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H24N6O2/c1-3-29-10-9-18(25-29)19-15-17(23(30)28-13-11-27(2)12-14-28)20-21(26-31-22(20)24-19)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3 |
InChI Key |
MRJPSPJWOJMFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)N4CCN(CC4)C)C(=NO3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.